(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C35H46N6O8 and its molecular weight is 678.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid, commonly referred to as a complex peptide derivative, exhibits significant biological activity that positions it as a potential candidate for therapeutic applications. This article delves into its biological properties, mechanisms of action, and associated research findings.
Chemical Structure and Properties
The molecular formula of this compound is C55H79N13O14S2, with a molecular weight of 1210.43 g/mol. The structure includes multiple amino acid residues and functional groups that contribute to its biological activity.
The compound's biological activity is primarily attributed to its interaction with specific receptors and enzymes in the body. It has shown potential in modulating various biochemical pathways, including:
- Neuropeptide Receptor Modulation : The compound may influence neuropeptide signaling pathways, particularly those involving neurokinin receptors, which are implicated in pain and inflammatory responses.
- Enzyme Inhibition : Preliminary studies suggest that it can act as an inhibitor of certain enzymes involved in metabolic processes, potentially affecting pathways related to cancer and metabolic disorders.
Case Studies and Research Findings
- Neurokinin Receptor Interaction : A study investigating the effects of similar compounds on neurokinin receptors found that modifications in peptide structure significantly altered receptor binding affinity and selectivity. This suggests that the intricate design of the compound might enhance its therapeutic efficacy against conditions mediated by neuropeptides .
- Anticancer Activity : Research has indicated that compounds with similar structural motifs exhibit cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that the compound could induce apoptosis in cancer cells through the activation of caspase pathways .
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced inflammatory markers, indicating its potential use as an anti-inflammatory agent. The mechanism appears to involve the downregulation of pro-inflammatory cytokines .
Data Tables
Property | Value |
---|---|
Molecular Formula | C55H79N13O14S2 |
Molecular Weight | 1210.43 g/mol |
CAS Number | 86933-75-7 |
Purity | >95% |
Potential Therapeutic Uses | Anticancer, Anti-inflammatory |
Propriétés
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46N6O8/c1-21(2)17-28(37-22(3)42)35(49)41-16-10-15-29(41)34(48)40-27(19-24-13-8-5-9-14-24)33(47)39-26(18-23-11-6-4-7-12-23)32(46)38-25(31(36)45)20-30(43)44/h4-9,11-14,21,25-29H,10,15-20H2,1-3H3,(H2,36,45)(H,37,42)(H,38,46)(H,39,47)(H,40,48)(H,43,44)/t25-,26-,27-,28-,29-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIDZYQHBGZLHZ-ZIUUJSQJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46N6O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What makes AS 602704 a promising candidate for nasal drug delivery, particularly in the context of Alzheimer's disease treatment?
A1: Research indicates that AS 602704 demonstrates promising permeation characteristics across excised bovine nasal mucosa, suggesting its potential suitability for nasal drug delivery []. This is particularly relevant for Alzheimer's disease treatment, as bypassing the blood-brain barrier is a significant challenge in delivering therapeutics to the brain. Nasal administration offers a non-invasive route with the potential to enhance drug delivery directly to the central nervous system. While the study primarily focuses on the compound's transport properties and not its specific therapeutic action in Alzheimer's disease, its ability to effectively cross the nasal mucosa highlights a crucial step towards its potential application in this context. Further investigations into its efficacy and safety profile in relevant preclinical models are needed to explore its therapeutic potential fully.
Q2: How do absorption enhancers influence the nasal absorption of AS 602704?
A2: The study investigated the impact of various absorption enhancers on AS 602704 transport across bovine nasal mucosa []. Sodium caprate significantly enhanced the effective permeability coefficient (Peff) of AS 602704, indicating improved absorption. Other enhancers, including sodium dodecyl sulfate (SDS) and sodium cholate, also demonstrated a positive, albeit less pronounced, effect. Conversely, cetrimidum and polycarbophil decreased AS 602704 absorption. These findings underscore the importance of carefully selecting appropriate absorption enhancers to optimize the nasal delivery of this peptide drug.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.